molecular formula C20H20BrN3OS B2649344 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1206993-65-8

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2649344
CAS No.: 1206993-65-8
M. Wt: 430.36
InChI Key: BRPUSKHSMXZCDK-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a bromophenyl group, and an isopropylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
  • 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
  • 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of the isopropylacetamide moiety. These structural features can influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-8-10-16(21)11-9-15)24(20)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPUSKHSMXZCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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